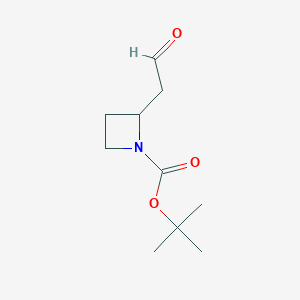

Tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1378464-53-9 . It has a molecular weight of 199.25 . The IUPAC name for this compound is tert-butyl 2-(2-oxoethyl)-1-azetidinecarboxylate .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(OC(N1CC(C1)CC=O)=O)C . The InChI code for this compound is 1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h5,8H,4,6-7H2,1-3H3 . Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 199.25 .Scientific Research Applications

Synthesis and Derivation Potential

Tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate is a compound with significant potential in synthetic chemistry. Meyers et al. (2009) describe the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, noting its utility for further selective derivation on azetidine and cyclobutane rings. This synthesis provides a convenient entry point to novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Enantiopure Azetidine-2-Carboxylic Acids

Sajjadi and Lubell (2008) synthesized enantiopure azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains. These azetidine derivatives were created by modifying tert-butyl ester 1-9-(9-phenylfluorenyl) (PhF)-3-allyl-Aze, demonstrating the compound's versatility and potential in creating amino acid-Aze chimeras for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Diastereoselective α-Alkylation

Tayama et al. (2018) investigated the α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters, using diastereomerically pure borane complexes. This study highlights the potential of azetidine-2-carboxylic acid esters in the production of optically active α-substituted azetidine-2-carboxylic acid esters, demonstrating their value in synthetic organic chemistry (Tayama et al., 2018).

Masked Dipoles for Cycloaddition Reactions

Yadav and Sriramurthy (2005) explored the use of 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine as masked 1,3- and 1,4-dipoles. These compounds efficiently reacted with nitriles and carbonyl substrates, forming imidazoline, oxazolidine, and tetrahydropyrimidine products. This study shows the potential of this compound derivatives in cycloaddition reactions (Yadav & Sriramurthy, 2005).

Azetidine Derivatives in Pharmaceutical Compounds

Ji et al. (2018) developed a method for the preparation of protected 3-haloazetidines, which are key building blocks in medicinal chemistry. They synthesized high-value azetidine-3-carboxylic acid derivatives, including 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid, demonstrating the significance of azetidine derivatives in pharmaceutical compound synthesis (Ji, Wojtas, & Lopchuk, 2018).

Safety and Hazards

The safety information for “Tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate” indicates that it has the following hazard statements: H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name |

tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(11)5-7-12/h7-8H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHBZJLUKNJYSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide](/img/structure/B2366331.png)

![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2366337.png)

![3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2366339.png)

![N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2366340.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2366341.png)

![2-[[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2366346.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea](/img/structure/B2366350.png)